2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . The physical and chemical properties of “2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” are not available in the sources I found.Scientific Research Applications
Anticancer Potential
Research has indicated that imidazole-containing compounds can have antitumor properties. The structural features of 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide suggest it may be effective in inhibiting the growth of cancer cells, particularly in lung carcinoma, as indicated by studies on similar compounds .
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . The mode of action of these compounds often involves various structural reactions .
Biochemical Pathways
Furan derivatives are known to impact a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The effectiveness of furan derivatives can be influenced by various factors, including the environment .
properties
IUPAC Name |
2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-10(13)7-15-3-4-16-11(15)6-8(14-16)9-2-1-5-17-9/h1-6H,7H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOLYVQWQXNRPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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